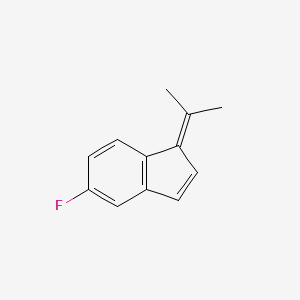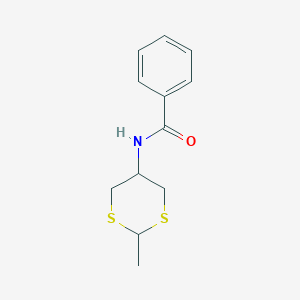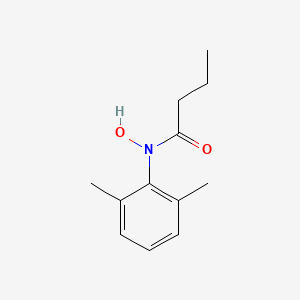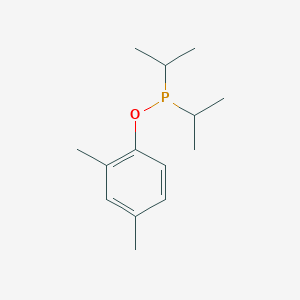
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- is a chemical compound with a unique structure characterized by a cyclooctane ring with five hydroxyl groups attached
Preparation Methods
The synthesis of 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- typically involves multi-step organic synthesis routes. One common method includes the cyclization of a suitable precursor followed by selective hydroxylation to introduce the hydroxyl groups at the desired positions. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of cyclooctane.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of polymers, resins, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application.
Comparison with Similar Compounds
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- can be compared with other cyclooctane derivatives, such as:
Cyclooctane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Cyclooctanol: Contains a single hydroxyl group, offering different reactivity and applications.
Cyclooctanediol: Contains two hydroxyl groups, providing intermediate properties between cyclooctane and 1,2,3,4,6-Cyclooctanepentol.
Properties
CAS No. |
801260-44-6 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(1S,2R,3R,4S,6R)-cyclooctane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H16O5/c9-4-1-2-5(10)7(12)8(13)6(11)3-4/h4-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1 |
InChI Key |
ZRZYFOWZQLDUNW-DWOUCZDBSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H]([C@H](C[C@@H]1O)O)O)O)O |
Canonical SMILES |
C1CC(C(C(C(CC1O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



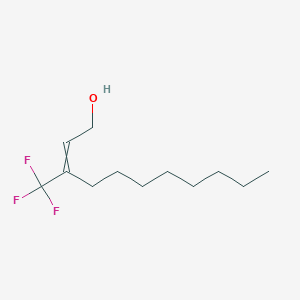
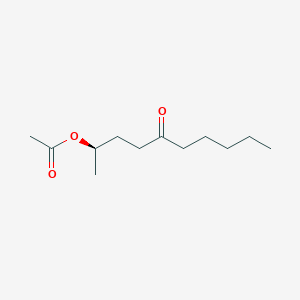
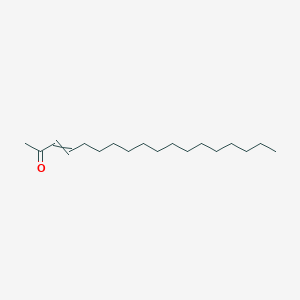
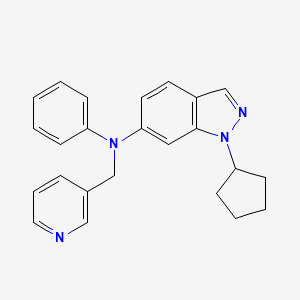
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
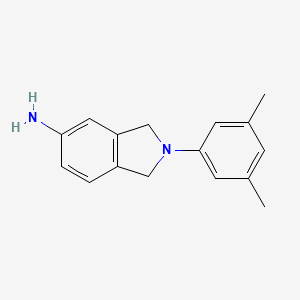

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
